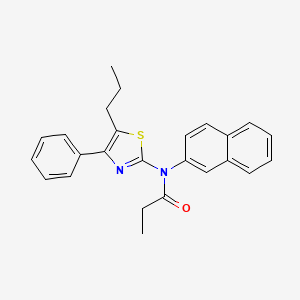![molecular formula C19H29NO5 B4076405 1-[3-(4-ethylphenoxy)propyl]azepane oxalate](/img/structure/B4076405.png)
1-[3-(4-ethylphenoxy)propyl]azepane oxalate
Descripción general
Descripción
1-[3-(4-ethylphenoxy)propyl]azepane oxalate, also known as AEPPA oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEPPA oxalate is a member of the azepane family, which is a class of compounds that have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]azepane oxalate oxalate is not fully understood. However, it has been proposed that this compound oxalate acts as a selective antagonist of the 5-HT2C receptor. The 5-HT2C receptor is a subtype of the serotonin receptor that has been implicated in a variety of physiological and behavioral processes, including anxiety, depression, and drug addiction.
Biochemical and Physiological Effects
This compound oxalate has been found to have a variety of biochemical and physiological effects. In animal models, this compound oxalate has been found to increase levels of serotonin and dopamine in the prefrontal cortex and hippocampus. It has also been found to decrease levels of corticosterone, a hormone that is involved in the stress response. In addition, this compound oxalate has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-ethylphenoxy)propyl]azepane oxalate oxalate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in animal models. However, this compound oxalate has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research include further elucidating its mechanism of action, exploring its potential therapeutic applications in other areas, and developing more soluble forms of the compound.
Aplicaciones Científicas De Investigación
1-[3-(4-ethylphenoxy)propyl]azepane oxalate oxalate has been found to have potential therapeutic applications in a variety of areas, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound oxalate has been found to have anxiolytic and antidepressant effects in animal models. It has also been found to enhance spatial learning and memory in rats. In cancer research, this compound oxalate has been found to inhibit the growth of human breast cancer cells in vitro. In drug addiction research, this compound oxalate has been found to reduce cocaine self-administration in rats.
Propiedades
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-2-16-8-10-17(11-9-16)19-15-7-14-18-12-5-3-4-6-13-18;3-1(4)2(5)6/h8-11H,2-7,12-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZTXMJGROSWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)

![1-[4-(2-sec-butylphenoxy)butyl]piperazine oxalate](/img/structure/B4076359.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4076360.png)
![N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4076361.png)
![1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076365.png)
![N-[2-(4-morpholinyl)ethyl]-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076370.png)
![N-allyl-N-[2-(4-isopropyl-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076383.png)
![2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4076387.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4076390.png)
![N-[2-(2-biphenylyloxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4076397.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)
![1-[2-(3-ethoxyphenoxy)ethyl]piperazine oxalate](/img/structure/B4076408.png)